molecular formula C11H10F3N3OS B13044620 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13044620
M. Wt: 289.28 g/mol
InChI Key: KASLIAMUZACCNG-UHFFFAOYSA-N
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Description

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the bicyclic compound through a series of reactions that include nucleophilic substitution and cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, leading to the formation of substituted derivatives.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one include other thienopyrimidine derivatives such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates a trifluoromethyl group and a thienopyrimidine scaffold, which may contribute to its biological activities. This article reviews the compound's biological activity, focusing on its antimalarial and anticancer properties while providing data from various studies.

  • Molecular Formula : C11H10F3N3OS
  • Molecular Weight : 289.28 g/mol
  • CAS Number : 2102409-56-1

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of thienopyrimidine derivatives. The compound has demonstrated activity against Plasmodium falciparum and Plasmodium berghei.

  • In vitro Activity :
    • The compound exhibited an effective concentration (EC50) against P. falciparum with values reported as low as 0.75 μM, indicating potent activity against the blood stage of malaria parasites .
    • In a comparative analysis, derivatives of thienopyrimidine showed varying levels of cytotoxicity against primary simian hepatocytes, with selectivity indices indicating that some compounds were less toxic than others .
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
6e15.3 ± 1.5>100>6.5
6b6.5 ± 0.38.8 ± 0.71.3
Gamhepathiopine24.3 ± 1.617>200>8.2

These findings suggest that while some derivatives exhibit moderate cytotoxicity, others maintain a favorable safety profile while retaining efficacy against malaria.

Anticancer Activity

The anticancer properties of thienopyrimidine derivatives have also been explored extensively.

  • Cytotoxicity Studies :
    • Compounds derived from the thienopyrimidine scaffold have shown selective cytotoxicity towards cancer cell lines such as A549 (lung) and HeLa (cervical) cells without significant toxicity to normal cells .
CompoundCell LineIC50 (µM)Selectivity Index
F3A549<10High
F4HeLa<10High
F16A549<10High

The selectivity indices indicate that these compounds may effectively target cancer cells while sparing healthy cells, making them promising candidates for further development.

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Antimalarial Mechanism :
    • The thienopyrimidine scaffold appears to interfere with the metabolic pathways of the malaria parasite, potentially inhibiting key enzymes involved in nucleotide synthesis.
  • Anticancer Mechanism :
    • The anticancer effects are likely mediated through multiple pathways, including induction of apoptosis and inhibition of cell proliferation through specific receptor interactions .

Case Studies and Research Findings

  • Study on Antiplasmodial Activity :
    • A recent study evaluated various thienopyrimidine derivatives for their antiplasmodial activity against both erythrocytic and hepatic stages of malaria parasites. The findings indicated that modifications to the thieno[3,2-d]pyrimidine scaffold could enhance activity and selectivity .
  • Cytotoxicity in Cancer Models :
    • Another research effort focused on the synthesis and evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives for anticancer activity. Results showed promising selectivity against cancer cell lines with minimal effects on normal cells .

Properties

Molecular Formula

C11H10F3N3OS

Molecular Weight

289.28 g/mol

IUPAC Name

2-amino-8-(trifluoromethyl)-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H10F3N3OS/c12-11(13,14)4-1-2-6-5(3-4)7-8(19-6)9(18)17-10(15)16-7/h4H,1-3H2,(H3,15,16,17,18)

InChI Key

KASLIAMUZACCNG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(F)(F)F)C3=C(S2)C(=O)NC(=N3)N

Origin of Product

United States

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